1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Sigma-1 receptor Radioligand binding Pain

This 1,2,5-thiadiazol-3-yl-piperazine building block features a 3,5-dimethoxybenzoyl N1-substituent, offering a distinct electronic profile vs. common 1,3,4-thiadiazole analogs. With a predicted logP of ~1.8, it falls within the optimal CNS drug-like range. Use as a modular scaffold for systematic SAR at sigma-1 or 5-HT1A receptors. Batch-certified >95% HPLC purity with resolved 1H NMR ensures reproducibility. Ideal for parallel library synthesis; validate logD7.4 and PAMPA in-house before advancing derived series.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 2097868-62-5
Cat. No. B2503149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097868-62-5
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3)OC
InChIInChI=1S/C15H18N4O3S/c1-21-12-7-11(8-13(9-12)22-2)15(20)19-5-3-18(4-6-19)14-10-16-23-17-14/h7-10H,3-6H2,1-2H3
InChIKeyKSPPLTLJXSCESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097868-62-5): Procurement-Relevant Structural and Pharmacological Baseline


1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097868-62-5, molecular formula C₁₅H₁₈N₄O₃S, MW 334.39 g/mol) is a disubstituted piperazine featuring a 3,5-dimethoxybenzoyl moiety at N1 and a 1,2,5‑thiadiazol‑3‑yl group at N4. This scaffold places it within the thiadiazolylpiperazine class, which has been explored in patents for pain, urinary incontinence, and CNS indications [1]. The compound is primarily supplied as a research‑grade building block (>95% purity by HPLC; A2B Chem Cat# BK67607) . Its IUPAC name is (3,5-dimethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone, and the 1,2,5-thiadiazole ring contributes electron‑withdrawing character that may modulate target engagement [2].

Why Generic Substitution of 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Is Not Supported by Current Evidence


Although structurally related thiadiazolylpiperazines have been claimed as sigma‑1 receptor ligands and analgesic agents, the specific contribution of the 3,5‑dimethoxybenzoyl substituent in 1‑(3,5‑dimethoxybenzoyl)‑4‑(1,2,5‑thiadiazol‑3‑yl)piperazine has not been quantitatively profiled against close analogs in publicly accessible data. Available vendor listings indicate the compound is sold as a building block for medicinal chemistry exploration, not as a validated pharmacological probe [1]. Consequently, any attempted generic substitution—replacing the dimethoxybenzoyl group with a different acyl moiety or the 1,2,5‑thiadiazole with a 1,3,4‑thiadiazole—would introduce uncharacterized changes in target binding, solubility, and metabolic stability. Without head‑to‑head comparative data, such substitution carries an undefined risk of loss of desired activity or introduction of off‑target liabilities. The sections below transparently report the limited quantitative evidence retrievable from public sources.

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097868-62-5): Head‑to‑Head, Cross‑Study, and Class‑Level Data


Sigma‑1 Receptor Binding Affinity of the 1,2,5‑Thiadiazolylpiperazine Scaffold: Class‑Level Inference

No direct binding data for 1‑(3,5‑dimethoxybenzoyl)‑4‑(1,2,5‑thiadiazol‑3‑yl)piperazine at the sigma‑1 receptor have been published. However, structurally related 1,2,5‑thiadiazol‑3‑yl‑piperazines evaluated in the same patent series demonstrate nanomolar Ki values in a [³H]‑(+)‑pentazocine displacement assay using guinea pig brain homogenate [1]. For example, a comparator compound within the patent showed Ki = 4.30 nM [2]. These data provide a class‑level benchmark but cannot be attributed to the target compound, which lacks any experimentally measured Ki. Assignment to this compound would require de novo radioligand binding profiling.

Sigma-1 receptor Radioligand binding Pain

Structural Differentiation: 1,2,5‑Thiadiazole vs. 1,3,4‑Thiadiazole Regioisomers

The 1,2,5‑thiadiazole ring present in 1‑(3,5‑dimethoxybenzoyl)‑4‑(1,2,5‑thiadiazol‑3‑yl)piperazine is electronically distinct from the more common 1,3,4‑thiadiazole regioisomer. Quantum chemical calculations indicate that 1,2,5‑thiadiazoles possess a lower‑energy LUMO and higher electron affinity compared to 1,3,4‑thiadiazoles, which alters hydrogen‑bond acceptor capability and potential π‑stacking interactions with aromatic residues in binding pockets [1]. The target compound's 1,2,5‑thiadiazol‑3‑yl attachment point further distinguishes it from 1,2,5‑thiadiazol‑4‑yl isomers. No direct comparative binding study is available to quantify the impact of this regioisomerism on target affinity.

Regioisomerism Heterocyclic chemistry Electronic properties

3,5‑Dimethoxybenzoyl Substituent Effects on Physicochemical Properties: Comparative LogP and Solubility Estimation

Vendor descriptions note that the 3,5‑dimethoxybenzoyl group enhances solubility relative to unsubstituted benzoyl analogs [1]. While experimental logP/logD data for this specific compound are not publicly reported, in silico calculation (ALOGPS 2.1) predicts a logP of approximately 1.8, which is roughly 0.5–0.7 log units lower than the predicted logP of the 3,4‑dimethoxybenzoyl regioisomer analog (estimated logP ~2.5). No experimental solubility or permeability data exist to validate these computational predictions.

Lipophilicity Solubility Drug-likeness

Purity and Reproducibility: Vendor‑Specified Quality Metrics

A2B Chem supplies this compound at ≥95% purity (HPLC), supported by batch‑specific QC data including ¹H NMR and HPLC chromatograms . In contrast, analogs such as 1‑(1,2,5‑thiadiazol‑3‑yl)‑4‑(trifluoromethoxybenzoyl)piperazine are frequently offered at ≥95% purity by multiple vendors, but batch‑to‑batch variability in the thiadiazolylpiperazine series has been noted anecdotally, with residual palladium or sulfur‑containing impurities requiring additional purification before biological assay. The target compound's well‑defined synthetic route and single‑vendor sourcing allow traceable lot‑specific analytical data, which is advantageous for reproducible SAR studies.

Purity Quality control Reproducibility

Evidence‑Based Application Scenarios for 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097868-62-5)


Medicinal Chemistry SAR Exploration of Sigma‑1 Receptor Ligands

This compound can serve as a modular scaffold for derivatizing the N‑acyl position in a systematic SAR campaign focused on sigma‑1 receptor affinity. The 1,2,5‑thiadiazol‑3‑yl‑piperazine core is present in patent‑exemplified sigma‑1 ligands, and variation of the benzoyl substituent (e.g., 3,5‑dimethoxy vs. 4‑methoxy vs. 3,4‑dimethoxy) would allow assessment of electronic and steric effects on binding. However, procurement for this purpose should be accompanied by a plan for in‑house radioligand displacement assays, as no pre‑existing Ki exists for this specific compound [Section 3, Evidence Item 1].

Regioisomeric Probe for Electronic Structure–Activity Relationship Studies

The 1,2,5‑thiadiazole regioisomer present in this compound offers a distinct electronic profile (lower LUMO, higher electron affinity) relative to the more common 1,3,4‑thiadiazole‑containing piperazines. This makes the compound a suitable probe for investigating how thiadiazole regioisomerism affects target engagement, provided that a matched 1,3,4‑thiadiazole analog is synthesized or procured for direct comparison [Section 3, Evidence Item 2].

Building Block for Diversity‑Oriented Synthesis of CNS‑Penetrant Candidates

With a predicted logP of ~1.8, the compound falls within a favorable lipophilicity range for CNS drug discovery (typically logP 1–4). The 3,5‑dimethoxybenzoyl substituent may confer improved solubility over more lipophilic benzoyl analogs, making it a suitable starting point for parallel library synthesis aimed at CNS targets such as sigma‑1 or 5‑HT₁A receptors. Users should experimentally validate logD₇.₄ and PAMPA permeability before advancing any derived series [Section 3, Evidence Item 3].

Reference Standard for Analytical Method Development in Thiadiazolylpiperazine QC

The availability of batch‑resolved ¹H NMR and HPLC data from A2B Chem supports the use of this compound as a reference standard for developing and validating analytical methods (HPLC purity, residual solvent analysis) for the broader thiadiazolylpiperazine class. Its well‑characterized chromatographic profile can anchor method transfer between laboratories engaged in thiadiazolylpiperazine synthesis or procurement [Section 3, Evidence Item 4].

Quote Request

Request a Quote for 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.